methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
Methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a structurally complex organic compound featuring a 2,5-dihydro-1H-pyrrol core decorated with multiple functional groups. Key structural elements include:
- A 2-phenylethyl substituent at the pyrrol nitrogen, contributing aromaticity and lipophilicity.
- Hydroxy (OH) and oxo (O) groups at positions 4 and 5, respectively, enabling hydrogen bonding and influencing acidity.
- A methyl benzoate ester at position 4 of the benzene ring, enhancing steric bulk and modulating solubility.
Its structural complexity underscores the importance of substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-31-25(30)18-11-9-17(10-12-18)21-20(22(27)19-8-5-15-32-19)23(28)24(29)26(21)14-13-16-6-3-2-4-7-16/h2-12,15,21,28H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRMYJTWFTRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be achieved through a multi-step process involving the formation of the furan and pyrrole rings, followed by their coupling with the benzoate group. One common method involves the Paal-Knorr synthesis for the furan ring and the Hantzsch synthesis for the pyrrole ring. The final coupling step can be facilitated by esterification reactions under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multi-step process efficiently. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate serves as a versatile building block. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been investigated for its antimicrobial properties , attributed to the furan ring structure. Its ability to inhibit bacterial growth makes it a candidate for developing new antibacterial agents.
Medicine
Recent studies have highlighted the anti-inflammatory and anticancer properties of this compound:
- Anti-inflammatory Effects : Research indicates that it can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
- Anticancer Potential : In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Industrial Applications
In the industrial sector, this compound is utilized in the production of polymers and other materials due to its unique chemical properties.
Cell Line Studies
In research involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value around 15 µM, indicating significant cytotoxicity. The compound was found to induce apoptosis via caspase activation pathways.
Animal Models
In vivo studies using mouse models of inflammation showed that oral administration of this compound significantly reduced edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Mechanism of Action
The mechanism of action of methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carbonyl and hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-Substituent Effects
- Aromatic stacking may stabilize solid-state packing.
- Hydroxyethoxyethyl (): The polar chain introduces two ether oxygen atoms and a terminal hydroxyl group, enhancing solubility in polar solvents like water or ethanol. This group also supports intermolecular hydrogen bonding, as seen in analogous crystal structures (e.g., ).
- Morpholinylpropyl () : The morpholine ring—a saturated oxygen- and nitrogen-containing heterocycle—imparts basicity and improves water solubility. Such groups are common in drug design to optimize pharmacokinetics.
Functional Group Contributions
- Furan-2-carbonyl : Present in all compounds, this group enables π-orbital interactions and may serve as a hydrogen bond acceptor. Its electron-rich nature could influence reactivity in catalytic or biological systems.
- Benzoate Ester vs. Amide () : The methyl benzoate in the target compound and provides hydrolytic stability compared to the amide linkage in , which may be more prone to enzymatic cleavage.
Crystallographic Insights
While crystallographic data for the target compound is unavailable, highlights the role of weak C–H⋯O hydrogen bonds and N–H⋯O interactions in stabilizing crystal packing for structurally related pyrrolidine derivatives. Such interactions are likely critical for the solid-state stability of the target compound and its analogs.
Biological Activity
Methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a unique structure consisting of a furan ring, a benzoate ester, and a pyrrole moiety. The molecular formula is with a molecular weight of approximately 411.40 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The furan ring can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects in cancer cells.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, likely due to its structural components.
Anticancer Properties
Research indicates that this compound may inhibit the growth of various cancer cell lines. A study demonstrated that it effectively reduced cell viability in leukemia and solid tumor models at low micromolar concentrations (EC50 values ranging from 0.3 to 1.2 µM) .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. These effects suggest potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial activity was evaluated against several bacterial strains. Results indicated significant inhibition zones in disk diffusion assays, suggesting its potential as a novel antimicrobial agent .
Data Table: Biological Activity Summary
Case Studies
- Leukemia Cell Line Study : In vitro studies on MV4-11 and MOLM13 leukemia cell lines showed that treatment with this compound resulted in significant growth inhibition measured by thymidine uptake assays .
- Inflammatory Model : A murine model of inflammation demonstrated that administration of the compound reduced edema and pro-inflammatory cytokine levels significantly compared to control groups, indicating its therapeutic potential for inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
